molecular formula C13H9FN4S B2724846 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1209771-56-1

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2724846
CAS No.: 1209771-56-1
M. Wt: 272.3
InChI Key: JPILPBIDWYFJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a high-quality small molecule for research use only, designed for investigative oncology and drug discovery. This compound belongs to a class of heterocyclic organic molecules incorporating thiazole and pyrimidine rings, structures that are prominent in medicinal chemistry due to their diverse biological activities . The 2-aminopyrimidine group is a known pharmacophore that can facilitate binding to kinase targets, making this compound a valuable tool for probing cellular signaling pathways . The primary research value of this compound lies in the exploration of novel anticancer therapeutics. Thiazole-containing small molecules are investigated for their ability to selectively inhibit the growth and proliferation of tumor cells . Related analogs with similar core structures have demonstrated potent and selective cytotoxic activity against human cancer cell lines, including leukemia, with IC50 values in the sub-micromolar range, while showing significantly lower toxicity toward pseudo-normal cell lines . The mechanism of action for this class of compounds may involve interaction with key protein kinases and the induction of genetic instability within tumor cells . Some structurally similar molecules are known to function as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4/6, which are critical regulators of the cell cycle and are often overexpressed in cancers . Research into these inhibitors provides crucial insights into cell cycle disruption as a therapeutic strategy. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPILPBIDWYFJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives, including 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine. This compound has shown promising results against various cancer cell lines.

  • Case Study : A derivative of this compound exhibited an IC50 value of 25 nM against gastric cancer cell lines (NUGC), demonstrating significant potency compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a screening against Methicillin-resistant Staphylococcus aureus and other bacterial strains, the compound displayed low to moderate antibacterial activity with MIC values ranging from 72.8 to 150 μg/mL . This suggests its potential as a lead compound for developing new antibiotics.

Multicomponent Reactions

Recent advancements in multicomponent synthesis have facilitated the production of thiazole-pyrimidine derivatives. The method typically involves:

  • Condensation Reactions : Starting materials such as thiazole derivatives are reacted with pyrimidine precursors.
  • Optimization : Structure-based design is employed to enhance biological activity and selectivity .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful.

Compound NameBiological ActivityIC50 (nM)Notes
This compoundAnticancer25Potent against gastric cancer
Thiazole derivative AAntibacterial150Moderate activity against MRSA
Pyrimidine derivative BAnticancer48Less potent than the target compound

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine with structurally related pyrimidine-thiazole derivatives. Key parameters include substituent effects , synthetic yields , physicochemical properties , and biological activity .

Key Observations:

Substituent Effects on Activity :

  • The 4-fluorophenyl group in the target compound is critical for PKG inhibition, as replacing it with trifluoromethylphenyl (e.g., compound in ) shifts activity to other kinase targets.
  • Morpholine-derived substituents (e.g., compounds 7 and 12q) enhance selectivity for CDK9 over PKG, suggesting substituent-dependent target specificity .

Synthetic Accessibility :

  • Compound 43 achieves a higher yield (73%) compared to 41 (16%) due to the stabilizing effect of the methoxyethyl group during synthesis .
  • Morpholine-containing derivatives (e.g., compound 7) show moderate yields (38%), reflecting synthetic challenges in sulfonation steps .

Physicochemical Properties :

  • Melting points vary widely: compound 12q (225–227°C) vs. 7 (98–99°C), likely due to differences in hydrogen bonding and crystallinity .
  • HPLC retention times correlate with polarity; morpholine derivatives (e.g., compound 7) elute later in method A, indicating higher hydrophobicity .

Biological Divergence :

  • While the target compound and antimalarial analogs (e.g., 41, 43) share structural motifs, their therapeutic applications diverge (antiparasitic vs. antiproliferative) due to substituent-driven target engagement .

Biological Activity

4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11FN4S\text{C}_{14}\text{H}_{11}\text{F}\text{N}_{4}\text{S}

This compound features a pyrimidine ring linked to a thiazole moiety through a phenyl group substituted with fluorine, which enhances its biological activity through improved binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of certain protein kinases involved in cell proliferation. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDK4 and CDK6), which play crucial roles in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer treatment .

Anticancer Activity

Multiple studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays using various cancer cell lines (e.g., MV4-11) showed that this compound effectively inhibits cell proliferation at micromolar concentrations. For instance, treatment with this compound resulted in significant reductions in cell viability compared to controls .
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound induces apoptosis in treated cells, characterized by increased annexin V staining and caspase activation. This suggests a mechanism involving programmed cell death pathways .
  • In Vivo Efficacy : In animal models, administration of the compound led to reduced tumor growth rates compared to untreated controls, supporting its potential as an effective therapeutic agent against malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Bacterial Inhibition : Studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial topoisomerases, essential enzymes for DNA replication and transcription . This selective inhibition minimizes toxicity to human cells while effectively targeting bacterial pathogens.

Case Study 1: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study reported manageable side effects and promising preliminary responses in a subset of patients with specific genetic markers related to CDK pathway dysregulation.

Case Study 2: Antimicrobial Application

In another study focusing on its antimicrobial properties, researchers tested the compound against a panel of resistant bacterial strains. The results indicated that it could serve as a novel treatment option for infections caused by multidrug-resistant organisms, with favorable pharmacokinetic profiles observed in preliminary animal studies.

Data Tables

Biological Activity Efficacy IC50 Values (µM) Target Pathways
AnticancerHigh0.25 - 2.50CDK4/6 inhibition
AntimicrobialModerate0.012 - 0.025Topoisomerase inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : Microwave-assisted synthesis (e.g., 433 K for 10 min in DMF) is effective for cyclocondensation reactions involving heterocyclic cores . Optimize stoichiometric ratios (e.g., urea as a nucleophile) and post-reaction purification via sequential solvent washing (water/ethyl acetate) and recrystallization (methanol slow evaporation) to achieve >80% yield and high purity . Monitor reaction progress via TLC and characterize intermediates via NMR and mass spectrometry.

Q. How can X-ray crystallography be employed to resolve the three-dimensional structure and intermolecular interactions of this compound?

  • Methodology : Crystallize the compound via slow evaporation (e.g., methanol) and collect diffraction data using a Bruker D8 APEXII CCD diffractometer. Refinement with SHELXL97 reveals dihedral angles between aromatic rings (e.g., 35.72° between thiazole and fluorophenyl groups) and hydrogen-bonding networks (N–H⋯N, 1.99–2.03 Å) critical for molecular packing . Use riding models for hydrogen atoms and validate displacement parameters with isotropic refinement .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or cytotoxic activity?

  • Methodology : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL. For cytotoxicity, use MTT assays on Hep-2 or HeLa cells (IC₅₀ determination) with 48–72 hr exposure . Normalize data to positive controls (e.g., ciprofloxacin, doxorubicin) and validate via triplicate experiments.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to balance bioactivity and toxicity in fluorinated pyrimidine-thiazole hybrids?

  • Methodology : Systematically vary substituents on the pyrimidine (C4/C6) and thiazole (C2/C5) rings. Assess electronic effects (e.g., electron-withdrawing F vs. CH₃) via Hammett constants and steric contributions via molecular volume calculations. Pair computational docking (e.g., AutoDock Vina with PDB:4LRH) with in vitro assays to prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) and low cytotoxicity (IC₅₀ > 50 µM) .

Q. How should discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodology : Investigate pharmacokinetic factors (e.g., plasma stability, metabolic clearance) via LC-MS/MS analysis of serum samples. Use murine infection models to correlate tissue concentrations with efficacy. If poor bioavailability is observed, optimize formulation (e.g., PEGylated nanoparticles) or introduce prodrug moieties (e.g., acetylated amines) .

Q. What strategies are effective for resolving conflicting crystallographic and computational data on hydrogen-bonding networks?

  • Methodology : Compare experimental hydrogen-bond lengths (e.g., 1.99 Å for N–H⋯N) with DFT-optimized geometries (B3LYP/6-31G*). If discrepancies arise, assess thermal motion via anisotropic displacement parameters (Uij) and refine disorder models. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can multi-omics approaches elucidate polypharmacology or off-target effects of this compound?

  • Methodology : Integrate transcriptomics (RNA-seq of treated cells) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., MAPK, apoptosis). Validate targets via CRISPR knockouts or siRNA silencing. Use thermal shift assays (CETSA) to confirm direct binding to suspected proteins .

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